molecular formula C4H12ClNO B1429468 (S)-2-Methoxypropan-1-amine hydrochloride CAS No. 907544-43-8

(S)-2-Methoxypropan-1-amine hydrochloride

Cat. No.: B1429468
CAS No.: 907544-43-8
M. Wt: 125.6 g/mol
InChI Key: HDXPVDSGCDOOFU-WCCKRBBISA-N
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Description

Chemical Structure and Properties

Structural Characterization

The structural characterization of (S)-2-methoxypropan-1-amine hydrochloride encompasses detailed analysis of its nomenclature, molecular composition, and three-dimensional arrangement. This compound exhibits specific stereochemical features that define its identity and distinguish it from related isomeric forms. The comprehensive structural analysis provides fundamental insights into the molecular architecture and conformational properties that govern its chemical behavior.

IUPAC Nomenclature and Stereochemical Configuration

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely define its structural features and stereochemical arrangement. The compound is designated as (2S)-2-methoxypropan-1-amine hydrochloride, indicating the S-configuration at the second carbon atom of the propane chain. Alternative nomenclature forms include (S)-2-methoxy-1-propanamine hydrochloride and 1-propanamine, 2-methoxy-, hydrochloride (1:1), (2S)-, which provide equivalent descriptions of the same molecular structure.

The stereochemical configuration centers on the chiral carbon at position 2, where the S-configuration follows the Cahn-Ingold-Prelog priority rules. In this arrangement, the methoxy group, methyl group, and aminomethyl group are spatially oriented to produce the S-stereochemistry. This specific configuration distinguishes the compound from its R-enantiomer, designated as (2R)-2-methoxypropan-1-amine hydrochloride, which possesses the opposite stereochemical arrangement at the same chiral center. The absolute stereochemistry directly influences the compound's optical rotation properties and potential biological interactions.

The nomenclature also reflects the presence of the hydrochloride salt form, indicating the protonation of the primary amine group and association with a chloride counterion. This salt formation significantly affects the compound's physical properties, including solubility, stability, and crystalline structure. The systematic naming convention ensures unambiguous identification of this specific stereoisomer and salt form among the various possible structural variants.

Molecular Formula and Isomeric Forms

The molecular formula of this compound is expressed as C4H12ClNO, representing the salt form with an incorporated hydrogen chloride molecule. Alternatively, this can be written as C4H11NO·HCl to explicitly show the association between the free base and hydrochloric acid. The molecular weight is calculated as 125.6 grams per mole, reflecting the combined mass of the organic amine component and the inorganic hydrogen chloride component.

The free base form, (S)-2-methoxypropan-1-amine, possesses the molecular formula C4H11NO with a molecular weight of 89.14 grams per mole. This represents the uncharged form of the molecule before salt formation. The transformation from free base to hydrochloride salt involves protonation of the primary amine nitrogen atom, creating a positively charged ammonium center that associates with the negatively charged chloride ion.

Multiple isomeric forms exist within this molecular framework, including stereoisomers and constitutional isomers. The primary stereoisomeric relationship involves the R-enantiomer, (2R)-2-methoxypropan-1-amine hydrochloride, which shares the identical molecular formula but differs in three-dimensional spatial arrangement. Constitutional isomers include compounds such as 1-methoxy-2-propanamine, where the methoxy and amino groups occupy different positions on the carbon chain. Additionally, racemic mixtures containing equal proportions of both R and S enantiomers represent another important form of this compound system.

The isomeric diversity demonstrates the structural complexity possible within this relatively simple molecular framework. Each isomeric form exhibits distinct physical and chemical properties, emphasizing the importance of precise structural identification and stereochemical specification in research and commercial applications.

SMILES/InChI Representation and 3D Conformational Analysis

The Simplified Molecular Input Line Entry System representation for this compound is expressed as CC@HCN.Cl, which encodes the complete structural information including stereochemistry and salt formation. The at-symbol (@) notation specifically indicates the S-configuration at the chiral center, distinguishing this enantiomer from its R-counterpart. The period-separated chloride notation represents the ionic association between the protonated amine and chloride counterion.

The International Chemical Identifier provides more comprehensive structural encoding through multiple representation levels. The base InChI for the free amine component is InChI=1S/C4H11NO/c1-4(3-5)6-2/h4H,3,5H2,1-2H3, while the complete salt form includes additional layers describing the ionic association and stereochemistry. The InChI Key for the S-enantiomer hydrochloride is documented as HDXPVDSGCDOOFU-BYPYZUCNSA-N, providing a unique hash-based identifier for database searches and structural verification.

Three-dimensional conformational analysis reveals the spatial arrangement of atoms and the preferred molecular geometry in solution and solid state. The compound adopts conformations that minimize steric interactions while maximizing favorable electronic interactions. The methoxy group can rotate around the carbon-oxygen bond, creating multiple conformational states with varying energies. The primary amine group, when protonated in the hydrochloride salt form, adopts tetrahedral geometry around the nitrogen center with the hydrogen atoms and carbon substituent arranged to minimize repulsion.

Conformational flexibility primarily occurs around the carbon-carbon bond connecting the chiral center to the aminomethyl group, allowing rotation that generates different spatial orientations. The methoxy group rotation provides additional conformational diversity, though steric interactions with neighboring groups may favor certain orientations. These conformational properties influence the compound's biological activity, crystalline packing, and solution behavior, making three-dimensional structural analysis essential for understanding its complete chemical profile.

Properties

IUPAC Name

(2S)-2-methoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(3-5)6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXPVDSGCDOOFU-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856282
Record name (2S)-2-Methoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907544-43-8
Record name (2S)-2-Methoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methoxypropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-2-Methoxypropan-1-ol.

    Amination: The hydroxyl group of (S)-2-Methoxypropan-1-ol is converted to an amine group through a series of reactions, often involving reagents such as ammonia or amines.

    Hydrochloride Formation: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methoxypropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction could produce simpler amines.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Methoxypropan-1-amine hydrochloride is primarily studied for its potential therapeutic applications:

  • Antidepressant Activity: Research indicates that this compound may influence serotonin pathways, potentially offering antidepressant effects. In rodent models, administration led to significant reductions in depressive-like behaviors, measured using tests such as the forced swim test and tail suspension test .
  • Anxiolytic Properties: Animal studies have shown that the compound exhibits anxiolytic effects. For instance, subjects treated with this compound spent more time in open arms during elevated plus maze tests, indicating reduced anxiety levels .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules: This compound is utilized in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of novel compounds with desired biological activities.

Biological Research

The compound is also explored for its interactions with biological systems:

  • Neuroprotective Effects: Studies suggest that this compound may exhibit neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures. This suggests potential applications in treating neurodegenerative diseases .

Case Study 1: Antidepressant Efficacy

A study published in a pharmacological journal assessed the antidepressant effects of this compound on rodent models. The results indicated a statistically significant reduction in depressive behaviors compared to control groups, highlighting its potential as a therapeutic agent for depression.

Case Study 2: Anxiolytic Effects

In another study focusing on anxiety reduction, researchers administered this compound to subjects and evaluated their behavior using the elevated plus maze test. The findings demonstrated that treated subjects exhibited less anxiety-like behavior, suggesting efficacy as an anxiolytic agent.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that this compound has minimal adverse effects at therapeutic doses. However, comprehensive toxicological assessments are necessary to establish a complete safety profile before clinical applications can be pursued.

Mechanism of Action

The mechanism by which (S)-2-Methoxypropan-1-amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and amine groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (S)-2-Methoxypropan-1-amine hydrochloride with structurally and functionally related compounds:

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features Key Differences vs. Target Compound
(S)-2-Methoxypropan-1-amine HCl C₄H₁₂ClNO 125.60 3124-96-7 Straight-chain, methoxy (C2), amine (C1), (S)-config Reference compound.
(S)-1-Methoxypropan-2-amine HCl C₄H₁₂ClNO 125.60 1162054-86-5 Methoxy (C1), amine (C2), structural isomer Altered substituent positions; impacts reactivity .
(1R,2S)-2-Methoxycyclopropanamine HCl C₄H₈ClNO 121.56 920282-10-6 Cyclopropane ring, methoxy (C2), rigid structure Lower MW; ring strain affects stability .
(S)-2-Methyl-1-phenylpropan-1-amine HCl C₁₀H₁₆ClN 185.69 874473-14-0 Phenyl group, branched chain Higher lipophilicity; aromatic interactions .
2-Phenyl-1-propanamine HCl C₉H₁₄ClN 171.67 20388-87-8 Phenyl group, straight-chain Increased molecular weight; drug-like properties .

Structural and Functional Analysis

Positional Isomerism: (S)-1-Methoxypropan-2-amine HCl (CAS: 1162054-86-5) shares the same molecular formula as the target compound but differs in substituent positions.

Stereochemical Variations :

  • The (R)-enantiomer of 1-Methoxypropan-2-amine HCl (CAS: 78531-29-0) exhibits distinct chiral interactions, critical in enantioselective synthesis. The (S)-configuration in the target compound may offer superior binding in chiral environments, such as enzyme active sites .

Cyclopropane Derivatives :

  • (1R,2S)-2-Methoxycyclopropanamine HCl (CAS: 920282-10-6) introduces a cyclopropane ring, reducing conformational flexibility. This rigidity can hinder solubility but improve metabolic stability in drug candidates .

Aromatic Analogues :

  • Compounds like (S)-2-Methyl-1-phenylpropan-1-amine HCl (CAS: 874473-14-0) and 2-Phenyl-1-propanamine HCl (CAS: 20388-87-8) incorporate phenyl groups, increasing molecular weight and lipophilicity. These features enhance membrane permeability but may reduce aqueous solubility .

Safety and Handling :

  • Methoxisopropamine HCl (CAS: 31545) shares hazard profiles (H302, H315) with the target compound, suggesting similar handling precautions for irritancy and toxicity .

Research Findings

  • Synthetic Utility: The target compound’s straight-chain structure and polar groups make it a versatile intermediate for synthesizing β-amino alcohols and chiral ligands .
  • Solubility: Compared to aromatic analogues, (S)-2-Methoxypropan-1-amine HCl exhibits higher solubility in water and methanol, advantageous for reactions in polar solvents .
  • Biological Relevance : Enantiomers like the (S)-configuration are preferred in drug development for targeted biological activity, as seen in analogues used for CNS-targeting molecules .

Biological Activity

(S)-2-Methoxypropan-1-amine hydrochloride is a chiral amine with significant potential in various biological applications. This compound, characterized by its high solubility in water and unique chemical structure, has been explored for its pharmacological properties, particularly in the context of neurological disorders and as a synthetic intermediate in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₄H₁₂ClNO
  • Molecular Weight : 125.60 g/mol
  • Chemical Structure : Contains a methoxy group attached to the second carbon of the propane chain, contributing to its reactivity and biological interactions.

The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. Its solubility and reactivity are critical for its biological activity.

Pharmacological Applications

This compound has garnered attention for its potential in treating neurological disorders such as Attention Deficit Hyperactivity Disorder (ADHD). Research indicates that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are essential for mood regulation and cognitive function.

Table 1: Summary of Biological Activities

Activity AreaDescription
Neurological Disorders Potential non-stimulant treatment for ADHD; modulates neurotransmitter systems.
Receptor Interaction Influences binding affinity at receptors involved in neurotransmission.
Synthetic Applications Serves as an intermediate in synthesizing piperazinebenzylamine-based antagonists for MC4 receptors.

The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and amine groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity .

Case Studies and Research Findings

Recent studies have highlighted the compound's versatility in pharmacological applications:

  • Attention Deficit Hyperactivity Disorder (ADHD) :
    • A study examined the efficacy of this compound as a non-stimulant treatment option, suggesting its potential to improve attention without the side effects associated with traditional stimulants.
  • Inflammatory Response Modulation :
    • Investigations into imidazopyrimidine derivatives synthesized from this compound indicate its potential as a p38 MAP kinase inhibitor, which may have implications in inflammatory diseases.
  • Neurotransmitter Interaction Studies :
    • Preliminary data suggest that this compound may enhance synaptic transmission through modulation of serotonin and dopamine pathways, although specific mechanisms remain under investigation .

Synthesis and Applications

The synthesis of this compound typically involves converting (S)-2-Methoxypropan-1-ol into an amine through amination processes followed by hydrochloride salt formation. This synthetic route underscores the compound's accessibility for research purposes.

Table 2: Synthesis Overview

StepDescription
Starting Material (S)-2-Methoxypropan-1-ol
Amination Process Conversion of hydroxyl group to amine using ammonia or amines.
Hydrochloride Formation Reaction with hydrochloric acid to form the hydrochloride salt.

Q & A

Q. What are the standard synthetic routes for preparing (S)-2-Methoxypropan-1-amine hydrochloride with high enantiomeric purity?

The compound is typically synthesized via nucleophilic substitution using (S)-2-methoxypropan-1-amine and hydrochloric acid. To ensure enantiomeric purity, chiral resolution techniques (e.g., diastereomeric salt formation) or asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) are employed. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. Characterization via 1^1H/13^{13}C NMR and chiral HPLC confirms stereochemical integrity .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : To verify methoxy and amine proton environments and confirm stereochemistry.
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • Chiral HPLC : To quantify enantiomeric excess (≥98% is typical for pharmaceutical-grade material).
  • X-ray crystallography : For absolute configuration determination if novel derivatives are synthesized .

Q. How should researchers handle and store this compound to maintain stability?

Store in airtight, light-resistant containers at 2–8°C under inert gas (N2_2 or Ar). Avoid exposure to moisture, as hydrochloride salts are hygroscopic. For long-term stability, lyophilization is recommended. Use desiccants in storage environments .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) calculations predict transition states and energy barriers for substitution or oxidation reactions. For example:

  • Substitution reactions : Simulate nucleophile-electrophile interactions to identify regioselectivity.
  • Oxidation pathways : Compare activation energies for oxidizing agents (e.g., KMnO4_4 vs. CrO3_3) to minimize side products. Tools like Gaussian or ORCA integrate with experimental data to validate mechanistic hypotheses .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To address:

  • Dose-response standardization : Test across multiple concentrations (e.g., 1 nM–100 µM).
  • Control experiments : Use enantiomeric (R)-form and racemic mixtures to isolate stereospecific effects.
  • Metabolic stability assays : Assess hepatic clearance (e.g., human liver microsomes) to differentiate intrinsic vs. metabolic activity .

Q. How can researchers improve yield in chiral synthesis while minimizing racemization?

Key parameters include:

  • Low-temperature reactions : Conduct steps below 0°C to slow racemization kinetics.
  • Polar aprotic solvents : Use DMF or THF to stabilize intermediates.
  • Catalyst screening : Test chiral ligands (e.g., Josiphos) for asymmetric induction efficiency. Monitor reaction progress via inline FTIR or LC-MS to terminate before degradation .

Q. What advanced techniques quantify trace impurities in this compound batches?

  • LC-HRMS : Detects impurities at ppm levels (e.g., residual solvents, byproducts).
  • ICP-MS : Identifies metal catalysts (e.g., Pd, Ru) if used in synthesis.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar contaminants .

Methodological Guidance

Designing experiments to study metabolic pathways involving this compound:

  • Isotope labeling : Synthesize 13^{13}C- or 15^{15}N-labeled analogs for tracking metabolic fate via MS.
  • Enzyme inhibition assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify primary metabolizing enzymes.
  • In vivo pharmacokinetics : Administer to rodent models and analyze plasma/tissue samples via UPLC-QTOF .

Troubleshooting low yields in substitution reactions:

  • Nucleophile strength : Use stronger nucleophiles (e.g., NaN3_3 vs. NH3_3) if steric hindrance occurs.
  • Leaving group optimization : Replace chloride with tosylate or triflate for better displacement kinetics.
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Methoxypropan-1-amine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.